

Application Notes and Protocols: Mitochondrial Permeability Transition Pore Assay Using Bongkreikic Acid

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Compound of Interest

Compound Name: *Bongkreikate*

Cat. No.: *B10769442*

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Introduction

The mitochondrial permeability transition pore (mPTP) is a non-selective, high-conductance channel that forms in the inner mitochondrial membrane.^[1] Its opening leads to the dissipation of the mitochondrial membrane potential, mitochondrial swelling, and the release of pro-apoptotic factors, ultimately contributing to cell death.^{[2][3]} The mPTP is implicated in various pathological conditions, including ischemia-reperfusion injury, neurodegenerative diseases, and cancer. Consequently, the modulation of mPTP opening presents a promising therapeutic target.

Bongkreikic acid is a potent and specific inhibitor of the mPTP.^{[4][5]} It acts by binding to the adenine nucleotide translocase (ANT), a key component of the mPTP complex, thereby stabilizing the pore in its closed conformation.^{[5][6]} This property makes Bongkreikic acid an invaluable tool for studying the role of the mPTP in cellular physiology and pathology, as well as for screening potential therapeutic agents that target this channel.

These application notes provide a detailed protocol for assessing mPTP opening in living cells using the calcein-AM/cobalt chloride (CoCl₂) quenching assay, with Bongkreikic acid as a key inhibitory control and experimental agent.

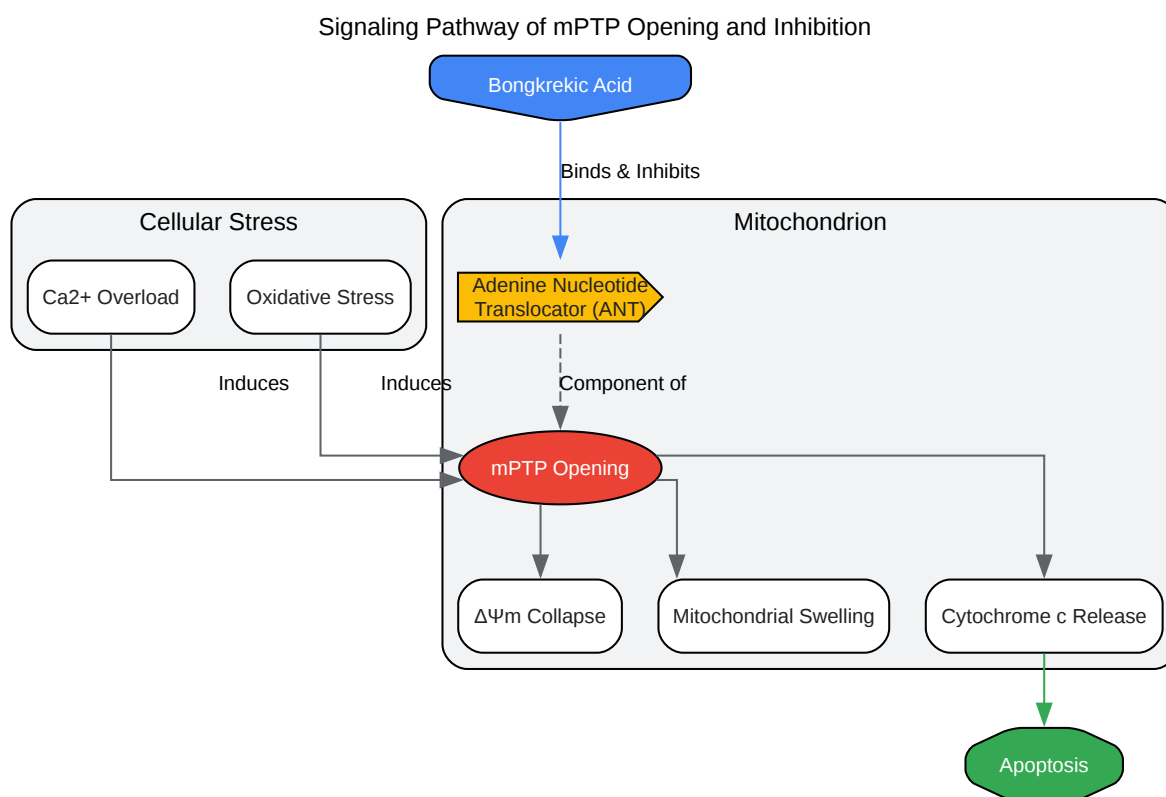
Principle of the Assay

The calcein-AM/CoCl₂ assay is a widely used method to directly measure mPTP opening in intact cells.[7][8] The assay is based on the following principles:

- **Calcein-AM Loading:** The membrane-permeable dye, calcein-AM, is loaded into cells where it is cleaved by intracellular esterases to the membrane-impermeable fluorescent molecule, calcein. Calcein distributes throughout the cytoplasm and inside the mitochondria, emitting a green fluorescence.[9]
- **Cytosolic Quenching:** Cobalt chloride (CoCl₂), a quencher of calcein fluorescence, is added to the extracellular medium. CoCl₂ can permeate the plasma membrane but not the inner mitochondrial membrane of healthy mitochondria. Therefore, it quenches the cytosolic calcein fluorescence, while the mitochondrial calcein remains fluorescent.[9]
- **mPTP Opening Detection:** Upon induction of mPTP opening, the inner mitochondrial membrane becomes permeable to small molecules, including CoCl₂. The influx of CoCl₂ into the mitochondrial matrix quenches the calcein fluorescence. The decrease in mitochondrial fluorescence is a direct measure of mPTP opening.[10]

Bongkrekic acid, by inhibiting mPTP opening, prevents the entry of CoCl₂ into the mitochondria, thus preserving the mitochondrial calcein fluorescence.

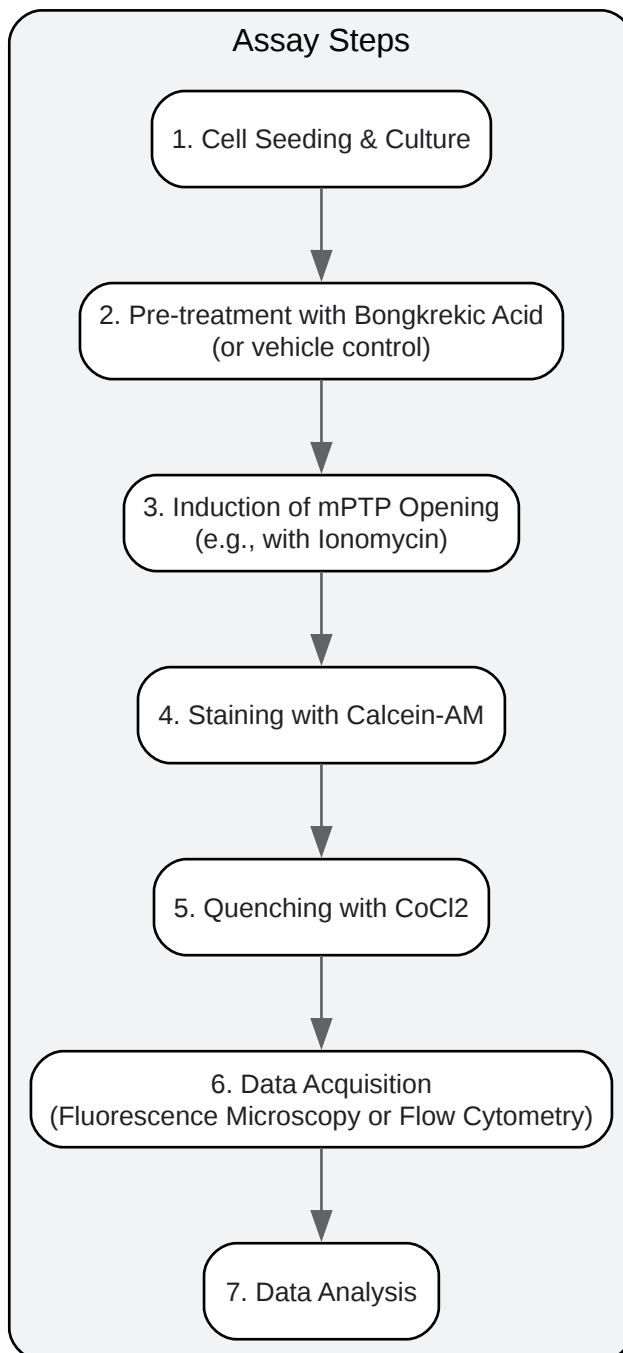
Signaling Pathway and Experimental Workflow



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Caption: Role of mPTP in apoptosis and its inhibition by Bongkreikic acid.

Experimental Workflow for mPTP Assay



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Caption: Key steps of the mPTP assay experimental workflow.

Detailed Experimental Protocols

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Reagent Preparation

- Calcein-AM Stock Solution (1 mM): Dissolve 1 mg of Calcein-AM in 1 mL of anhydrous DMSO. Store at -20°C, protected from light.
- Bongkreikic Acid Stock Solution (10 mM): Dissolve 5 mg of Bongkreikic acid in 1 mL of DMSO. Store at -20°C.
- Cobalt Chloride (CoCl₂) Solution (100 mM): Dissolve 1.3 g of CoCl₂ in 100 mL of distilled water. Store at 4°C.
- Ionomycin Stock Solution (1 mM): Dissolve 1 mg of Ionomycin in 1.39 mL of DMSO. Store at -20°C.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺, supplemented with 10 mM HEPES, pH 7.4.

Protocol for Adherent Cells (Fluorescence Microscopy)

- Cell Seeding: Seed cells on glass-bottom dishes or coverslips at a density that will result in 50-70% confluency on the day of the experiment.
- Pre-treatment with Bongkreikic Acid:
 - Prepare working concentrations of Bongkreikic acid (e.g., 10-50 µM) in pre-warmed cell culture medium.[\[4\]](#)
 - Remove the culture medium from the cells and wash once with PBS.
 - Add the Bongkreikic acid-containing medium or vehicle control (DMSO) to the cells.
 - Incubate for 30-60 minutes at 37°C.[\[11\]](#)
- Induction of mPTP Opening (Positive Control):

- For positive control wells, add an mPTP inducer such as Ionomycin (final concentration 1-5 μ M) for the last 15-30 minutes of the pre-treatment incubation.
- Calcein-AM Loading:
 - Prepare a 1 μ M Calcein-AM loading solution in Assay Buffer.
 - Remove the treatment medium and wash the cells twice with warm Assay Buffer.
 - Add the Calcein-AM loading solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
- CoCl₂ Quenching:
 - Prepare a quenching solution containing 1 mM CoCl₂ in Assay Buffer.
 - Remove the Calcein-AM loading solution and wash the cells twice with Assay Buffer.
 - Add the CoCl₂ quenching solution and incubate for 10-15 minutes at room temperature, protected from light.
- Imaging:
 - Immediately image the cells using a fluorescence microscope with appropriate filters for green fluorescence (e.g., Ex/Em = 494/517 nm).
 - Acquire images from multiple fields for each condition.

Protocol for Suspension Cells (Flow Cytometry)

- Cell Preparation: Resuspend cells in culture medium at a concentration of 1×10^6 cells/mL.
- Pre-treatment with Bongkreikic Acid:
 - Aliquot 1 mL of the cell suspension into flow cytometry tubes.
 - Add Bongkreikic acid (e.g., 10-50 μ M final concentration) or vehicle control to the respective tubes.[4]

- Incubate for 30-60 minutes at 37°C.[\[11\]](#)
- Induction of mPTP Opening (Positive Control):
 - To the positive control tube, add Ionomycin (1-5 μ M final concentration) for the last 15-30 minutes of incubation.
- Calcein-AM Loading and CoCl₂ Quenching:
 - Prepare a staining solution containing 1 μ M Calcein-AM and 1 mM CoCl₂ in Assay Buffer.
 - Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
 - Resuspend the cell pellet in 500 μ L of the staining solution.
 - Incubate for 15-30 minutes at 37°C, protected from light.
- Data Acquisition:
 - Analyze the cells on a flow cytometer equipped with a 488 nm laser for excitation and a green fluorescence detector (e.g., FITC channel).
 - Collect at least 10,000 events per sample.

Data Presentation and Analysis

Quantitative data from the mPTP assay can be presented in a tabular format for clear comparison. The fluorescence intensity of the mitochondrial calcein is inversely proportional to the degree of mPTP opening.

Table 1: Quantitative Analysis of mPTP Inhibition by Bongkreikic Acid

Cell Type	mPTP Inducer	Bongkreikic Acid Concentration (μM)	Assay Method	Observed Effect	Reference
Human Platelets	Convulxin + Thrombin	10 - 50	Flow Cytometry	Dose-dependent inhibition of coated-platelet formation and mitochondrial depolarization.	[4]
HeLa and SW2 cells	Flavopiridol or Camptothecin	50	Fluorescence Microscopy	Pre-incubation with Bongkreikic acid prevented the loss of mitochondrial membrane potential.	[11]
Mouse Lung Endothelial Cells	Palmitic Acid	25	Fluorescence Microscopy	Attenuated palmitate-induced mitochondrial damage and spontaneous mPTP formation.	
Murine Pancreatic Acinar Cells	CCK-8 or TLCS	50	Confocal Fluorescence Microscopy	Protected against the loss of mitochondrial	[5]

membrane
potential
($\Delta\psi_m$) and
NAD(P)H.

Mouse
Embryonic
Fibroblasts
(MEFs)

Basal
conditions in
PINK1-/- cells

Not specified,
used as
inhibitor

Fluorescence
Microscopy

Abrogated
the genotypic
difference in
mPTP
opening
between
PINK1-/- and
control cells.

Troubleshooting

Issue	Possible Cause	Solution
High background fluorescence	Incomplete quenching of cytosolic calcein.	Optimize CoCl_2 concentration (try a range from 0.5 to 2 mM). Ensure adequate washing after Calcein-AM loading.
Weak mitochondrial signal	Low Calcein-AM loading. Cells are unhealthy.	Increase Calcein-AM concentration or incubation time. Ensure cells are healthy and not overly confluent.
No response to inducer	Inducer concentration is too low or ineffective for the cell type.	Increase the concentration of the inducer or try a different inducer. Optimize the incubation time.
High variability between replicates	Inconsistent cell numbers or handling. Photobleaching.	Ensure accurate cell counting and consistent pipetting. Minimize exposure of stained cells to light.

Conclusion

The calcein-AM/CoCl₂ assay is a robust and direct method for studying mPTP opening in living cells. When used in conjunction with Bongkreikic acid, a specific mPTP inhibitor, this assay provides a powerful tool for researchers in basic science and drug development to investigate the role of the mPTP in various physiological and pathological processes and to screen for novel modulators of this critical mitochondrial channel. Careful optimization of the protocol for the specific cell type and experimental conditions is crucial for obtaining reliable and reproducible results.

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